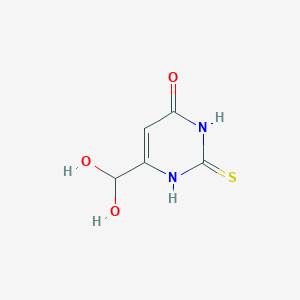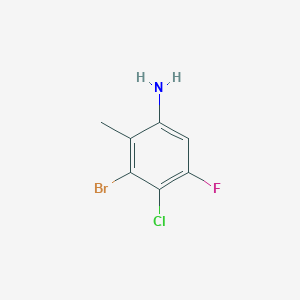
3-Bromo-4-chloro-5-fluoro-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloro-5-fluoro-2-methylaniline is an aromatic amine compound with the molecular formula C7H6BrClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, fluorine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-fluoro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine. Subsequent halogenation steps introduce the bromine, chlorine, and fluorine substituents. For example, starting from 2-methylaniline, nitration can be performed to introduce a nitro group, which is then reduced to an amine. Halogenation reactions using reagents such as bromine, chlorine, and fluorine sources under controlled conditions yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-chloro-5-fluoro-2-methylaniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing halogen groups makes the aromatic ring less reactive towards electrophiles, but substitution reactions can still occur under specific conditions.
Nucleophilic Aromatic Substitution (NAS): The halogen atoms on the aromatic ring can be replaced by nucleophiles in the presence of strong bases or under high-temperature conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert nitro groups back to amines.
Common Reagents and Conditions
Halogenation: Reagents such as bromine, chlorine, and fluorine sources (e.g., N-bromosuccinimide, chlorine gas, and fluorine gas) are used under controlled conditions to introduce halogen atoms.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce nitro groups to amines.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide facilitate nucleophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation reactions can produce nitroso or nitro compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chloro-5-fluoro-2-methylaniline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: It can be used in the development of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chloro-5-fluoro-2-methylaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would vary based on the specific biological system and the intended therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-methylaniline
- 4-Chloro-2-methylaniline
- 5-Bromo-4-fluoro-2-methylaniline
Uniqueness
3-Bromo-4-chloro-5-fluoro-2-methylaniline is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the aromatic ringCompared to similar compounds, it may offer enhanced performance in certain chemical reactions or biological activities due to these unique structural features .
Eigenschaften
Molekularformel |
C7H6BrClFN |
|---|---|
Molekulargewicht |
238.48 g/mol |
IUPAC-Name |
3-bromo-4-chloro-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C7H6BrClFN/c1-3-5(11)2-4(10)7(9)6(3)8/h2H,11H2,1H3 |
InChI-Schlüssel |
KUNXZOZUAWARDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1N)F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-](/img/structure/B13923356.png)
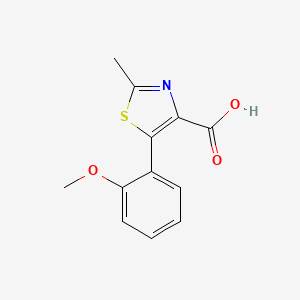
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
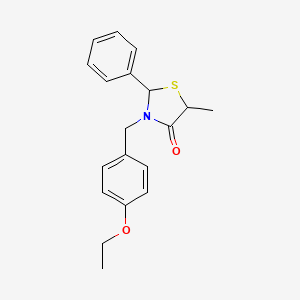
![Tert-butyl 4-[3-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13923397.png)
![6-(1-Methoxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13923404.png)
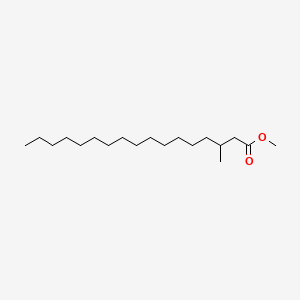

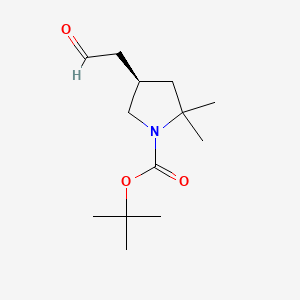
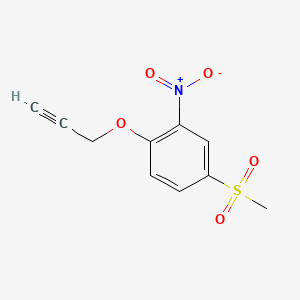
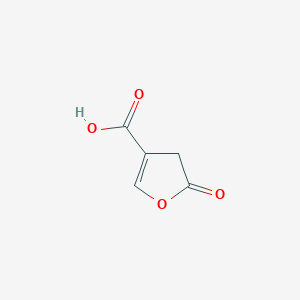
![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)

